6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one
Description
Properties
CAS No. |
828264-34-2 |
|---|---|
Molecular Formula |
C15H9F2NO |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9F2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19) |
InChI Key |
UQDZZFSXZOWJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Steps
The synthesis often involves sequential steps to build the quinoline core and introduce fluorine substituents:
-
Formation of the Quinoline Backbone :
-
Functionalization :
Reaction Conditions and Optimization
Reaction conditions are critical for yield and purity:
Other Chemical Reactions
The compound participates in diverse reactions due to its fluorinated quinoline core:
| Reaction Type | Reagents | Conditions | Outcome | References |
|---|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic/neutral medium | Formation of oxidized derivatives (e.g., quinoline N-oxides) | |
| Reduction | H₂ gas, Pd catalyst | Atmospheric pressure | Hydrogenation of double bonds (if present) | |
| Substitution | NaOH, K₂CO₃ | Basic conditions | Replacement of leaving groups (e.g., halogen) with nucleophiles |
Structural and Stability Considerations
The dual fluorine substitutions enhance stability and reactivity:
Scientific Research Applications
6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
- 6-Fluoro vs. 6-Chloro/6-Hydroxy Derivatives: The 6-fluoro substituent in the target compound reduces steric bulk compared to 6-chloro derivatives (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one, CAS 887572-86-3) while maintaining strong electron-withdrawing effects. This may enhance ring electrophilicity, favoring interactions with electron-rich biological targets . Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones) improve solubility via hydrogen bonding but reduce metabolic stability. The absence of a hydroxyl group in the target compound likely increases its lipophilicity and membrane permeability .
- 2-(3-Fluorophenyl) vs. Brominated analogs (e.g., 6,8-Dibromo-3-(4-fluorophenyl)quinolin-4(1H)-one) exhibit bulkier substituents, which may impede synthetic yields or target accessibility compared to fluorine .
Pharmacological and Physicochemical Profiles
Bioactivity Insights from Analogous Compounds
- Antibacterial Potential: Fluorine at position 6 and aryl groups at position 2 are hallmarks of fluoroquinolones (e.g., ciprofloxacin). The target compound’s 3-fluorophenyl group may mimic the cyclopropyl moiety in ciprofloxacin, enabling DNA gyrase inhibition . N-Alkylated derivatives (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) exhibit enhanced antibacterial efficacy, suggesting that N-functionalization of the target compound could further optimize activity .
- Protein Binding Interactions: Quinolinones with extended alkyl chains (e.g., 1-methyl-2-undecylquinolin-4(1H)-one) show stronger binding to bovine serum albumin (BSA) via hydrophobic interactions. The target’s fluorophenyl group may balance hydrophobicity and aromaticity for optimal protein affinity .
Physicochemical Properties
| Property | 6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one | 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one |
|---|---|---|---|
| Lipophilicity (LogP) | High (dual fluorine) | Moderate (hydroxy group) | Moderate (dihydro structure) |
| Solubility | Low (non-polar substituents) | High (hydroxy group) | Moderate |
| Metabolic Stability | High (fluorine reduces oxidation) | Low (hydroxy susceptible to conjugation) | Moderate |
Biological Activity
6-Fluoro-2-(3-fluorophenyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H10F2N2O
- Molecular Weight : Approximately 270.25 g/mol
The presence of fluorine atoms in the structure is believed to enhance the compound's biological activity by improving its lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively inhibit various cancer cell lines, demonstrating significant cytotoxicity. For instance, one study reported that derivatives of quinoline compounds exhibited selective inhibition against multiple cancer cell lines, with some derivatives showing IC50 values as low as 0.5 µM .
The proposed mechanism of action for this compound includes:
- Inhibition of Sirtuins : Some quinoline derivatives have been found to inhibit sirtuins, which are proteins involved in cellular regulation and apoptosis .
- VEGFR Inhibition : The compound may also act as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, indicating that this class of compounds may serve as a basis for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly impact their potency and selectivity. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 6 | Fluorine substitution | Increased lipophilicity and potency |
| 2 | Aromatic substitutions | Enhanced interaction with biological targets |
| 3 | Hydroxyl or methoxy groups | Improved solubility and bioavailability |
Case Study 1: Antitumor Efficacy
A study evaluated several derivatives of this compound against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value of 0.25 µM against breast cancer cells, indicating a strong potential for therapeutic application .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of quinoline derivatives, including this compound. The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .
Q & A
Q. Optimization strategies :
- Use catalytic benzoyl peroxide to enhance bromination efficiency .
- Adjust solvent polarity (e.g., THF or ethanol) and temperature (60–100°C) to control reaction rates and byproduct formation .
Advanced: How do fluorine substituents impact the compound’s bioactivity and binding affinity?
Answer:
Fluorine’s electron-withdrawing effects and steric considerations significantly modulate bioactivity:
Q. Structure-Activity Relationship (SAR) studies :
- Replace 3-fluorophenyl with bulky substituents (e.g., trifluoromethyl) to assess steric effects on receptor binding .
- Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., p38 MAP kinase) .
Basic: What spectroscopic methods validate the structure of this compound?
Answer:
- H/C NMR : Confirm regiochemistry via coupling patterns (e.g., doublets for aromatic fluorines) and chemical shifts (e.g., C=O at ~180 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] for CHFNO requires m/z 286.0743) .
- IR : Identify carbonyl stretches (~1650–1700 cm) and C-F vibrations (~1100–1200 cm) .
Advanced: How can computational modeling resolve contradictory data on metabolic stability?
Answer:
- Density Functional Theory (DFT) : Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) by calculating Fukui indices for electrophilic attack .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to identify steric clashes or hydrogen-bonding interactions affecting stability .
- Meta-analysis : Compare computational predictions with in vitro microsomal assays to reconcile discrepancies .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate brominated byproducts .
- Recrystallization : Employ ethanol/water mixtures (70:30) to exploit solubility differences between the product and unreacted starting materials .
Advanced: How to address conflicting reports on anti-angiogenic vs. pro-apoptotic effects?
Answer:
- Dose-response assays : Test compound concentrations from 1 nM to 100 µM in HUVEC models to identify biphasic effects .
- Pathway profiling : Use RNA-seq to compare VEGF (anti-angiogenic) and caspase-3 (pro-apoptotic) expression levels .
- In vivo validation : Contrast tumor xenograft models (anti-angiogenic focus) with zebrafish embryogenesis assays (apoptosis focus) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the quinolinone core .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the fluorophenyl group .
Advanced: Can regioselective functionalization improve target specificity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
